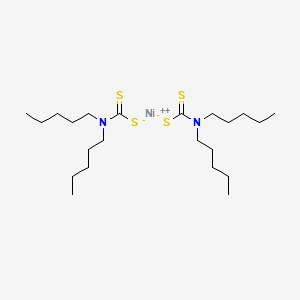
Nickel diamyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel diamyldithiocarbamate is a coordination compound formed by the interaction of nickel ions with diamyldithiocarbamate ligands. Dithiocarbamates are known for their ability to stabilize metal ions in various oxidation states, making them valuable in numerous applications, including catalysis, medicine, and material science .
準備方法
Synthetic Routes and Reaction Conditions: Nickel diamyldithiocarbamate can be synthesized by reacting nickel salts (such as nickel chloride or nickel sulfate) with diamyldithiocarbamate ligands in an aqueous or ethanol solution. The reaction typically involves mixing the ligand solution with the nickel salt solution, resulting in the formation of a precipitate of the this compound complex .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Nickel diamyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involve replacing the diamyldithiocarbamate ligands with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction may produce nickel metal or other reduced nickel species .
科学的研究の応用
Nickel diamyldithiocarbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of nickel diamyldithiocarbamate involves the coordination of the dithiocarbamate ligands to the nickel ion. The sulfur atoms in the ligands donate electron pairs to the nickel ion, forming a stable complex. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with proteins, enzymes, and DNA, influencing their structure and function. The compound’s ability to bind to metal ions also plays a role in its catalytic activity in industrial processes .
類似化合物との比較
Zinc diethyldithiocarbamate: Used as a catalyst in rubber vulcanization and in the synthesis of polyurethanes.
Copper dimethyldithiocarbamate: Known for its fungicidal properties and used in agriculture.
Uniqueness: Nickel diamyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel ions in various oxidation states. This property makes it particularly valuable in applications requiring high stability and reactivity .
特性
CAS番号 |
36259-37-7 |
|---|---|
分子式 |
C22H44N2NiS4 |
分子量 |
523.6 g/mol |
IUPAC名 |
N,N-dipentylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C11H23NS2.Ni/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
InChIキー |
CLAOPPKPKMUFTM-UHFFFAOYSA-L |
正規SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
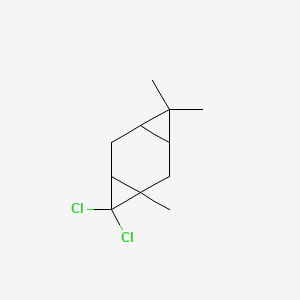
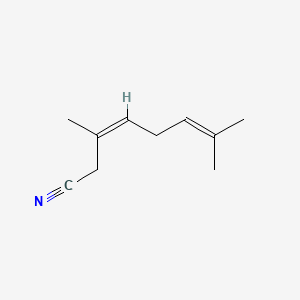

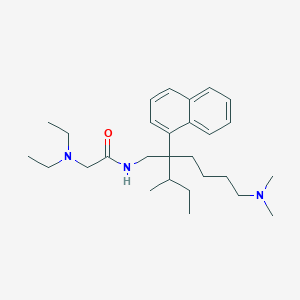


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
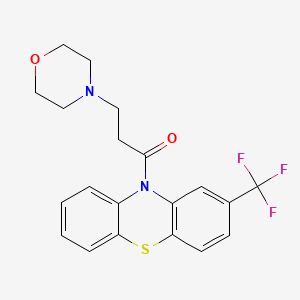
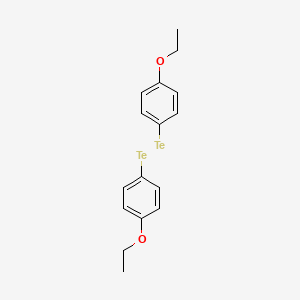

![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)

